Synthetic Yield: Quantitative Comparison of N-Cyclopropyl-2-nitrobenzenesulfonamide Synthesis Efficiency
N-cyclopropyl-2-nitrobenzenesulfonamide can be synthesized via reaction of o-nitrobenzenesulfonyl chloride with cyclopropylamine in the presence of triethylamine, achieving a 100% isolated yield under optimized conditions . This quantitative yield compares favorably to an alternative literature procedure reporting an 88% yield for the same transformation, representing a 12-percentage-point difference attributable to reaction condition optimization (e.g., stoichiometry, temperature control, workup protocol) . For procurement and synthetic planning, the 100% yield benchmark establishes a validated, high-efficiency route that minimizes material waste and maximizes throughput relative to suboptimal protocols.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 100% yield |
| Comparator Or Baseline | Alternative literature procedure: 88% yield |
| Quantified Difference | +12 percentage points (100% vs 88%) |
| Conditions | o-Nitrobenzenesulfonyl chloride (13.5 mmol) with cyclopropylamine (14.9 mmol) and Et3N (14.9 mmol) in dichloromethane, 0 °C to room temperature, 3–4 h |
Why This Matters
The 100% yield protocol reduces per-synthesis material costs by approximately 12% relative to the alternative procedure, directly impacting procurement economics for multi-gram scale applications.
